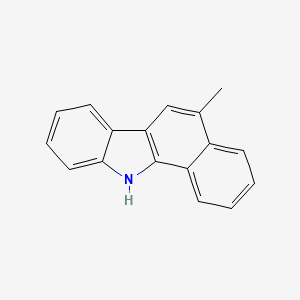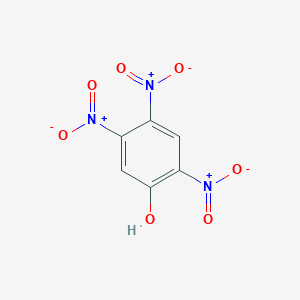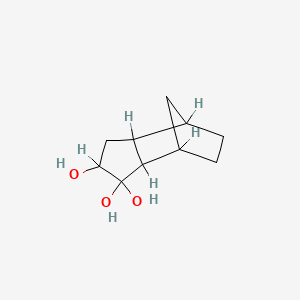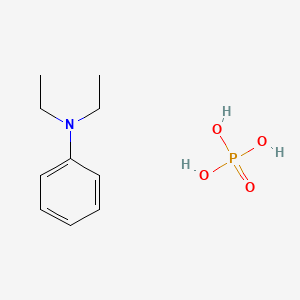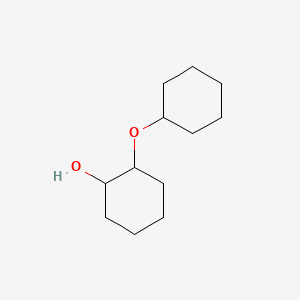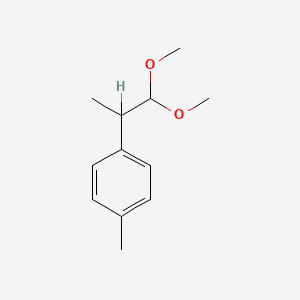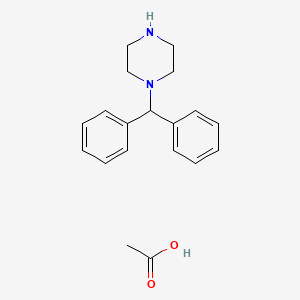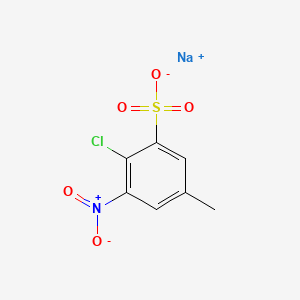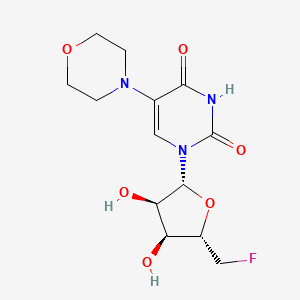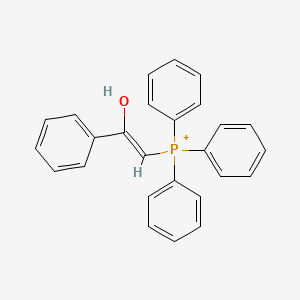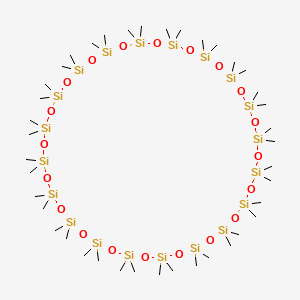
Cycloeicosasiloxane, tetracontamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloeicosasiloxane, tetracontamethyl- is a large cyclic siloxane compound with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.0788 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as flexibility, thermal stability, and hydrophobicity. These properties make siloxanes valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloeicosasiloxane, tetracontamethyl- can be synthesized through the hydrolysis and condensation of dichlorosilanes. The process involves the following steps:
Hydrolysis: Dichlorosilanes are hydrolyzed to form silanols.
Condensation: The silanols undergo condensation reactions to form cyclic siloxanes, including cycloeicosasiloxane, tetracontamethyl-.
The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of cycloeicosasiloxane, tetracontamethyl- involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloeicosasiloxane, tetracontamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state siloxanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various organometallic reagents and catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted siloxanes, and other siloxane derivatives .
Applications De Recherche Scientifique
Cycloeicosasiloxane, tetracontamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.
Mécanisme D'action
The mechanism of action of cycloeicosasiloxane, tetracontamethyl- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different biological and chemical systems. Its hydrophobic nature enables it to form protective barriers and enhance the stability of formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentasiloxane, decamethyl-
- Cyclohexasiloxane, dodecamethyl-
- Cycloheptasiloxane, tetradecamethyl-
Uniqueness
Cycloeicosasiloxane, tetracontamethyl- stands out due to its larger ring size and higher molecular weight compared to other cyclic siloxanes. This gives it unique properties such as enhanced thermal stability and flexibility, making it suitable for specialized applications .
Propriétés
Numéro CAS |
150026-98-5 |
|---|---|
Formule moléculaire |
C40H120O20Si20 |
Poids moléculaire |
1483.1 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38,40,40-tetracontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-icosasilacyclotetracontane |
InChI |
InChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3 |
Clé InChI |
GNPUIRGLEUCTBE-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


